

2-Methyl-5-oxohexanoic Acid: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-5-oxohexanoic acid**

Cat. No.: **B15278161**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

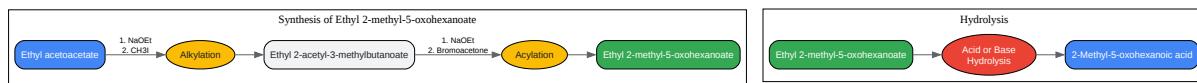
2-Methyl-5-oxohexanoic acid is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group. Its structure suggests potential involvement in various metabolic pathways, and its functional groups offer sites for a variety of chemical modifications, making it a molecule of interest for synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the available scientific literature on **2-Methyl-5-oxohexanoic acid**, focusing on its chemical properties, synthesis, and potential biological relevance. Due to a notable absence of published biological studies on this specific molecule, this review also discusses the known roles of related short-chain fatty acids and keto acids to provide a framework for future research.

Chemical and Physical Properties

2-Methyl-5-oxohexanoic acid is a small molecule with the molecular formula $C_7H_{12}O_3$ and a molecular weight of 144.17 g/mol .^[1] Its chemical structure features a six-carbon chain with a methyl group at the second carbon and a ketone at the fifth position. The presence of a chiral center at the C-2 position indicates that it can exist as two enantiomers, **(S)-2-methyl-5-oxohexanoic acid** and **(R)-2-methyl-5-oxohexanoic acid**.

A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₃	PubChem
Molecular Weight	144.17 g/mol	PubChem[1]
IUPAC Name	2-methyl-5-oxohexanoic acid	PubChem[1]
CAS Number	54248-02-1	PubChem[1]
Canonical SMILES	CC(CCC(=O)C)C(=O)O	PubChem[1]
InChI Key	RJKCQJNOJDMYEM- UHFFFAOYSA-N	PubChem[1]


Table 1: Chemical and Physical Properties of **2-Methyl-5-oxohexanoic acid**.

Synthesis of 2-Methyl-5-oxohexanoic Acid

While specific, detailed experimental protocols for the synthesis of **2-Methyl-5-oxohexanoic acid** are not readily available in the peer-reviewed literature, a plausible and common synthetic route would involve the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-oxohexanoate. This approach is a standard method for the preparation of carboxylic acids from their esters.[2][3][4][5]

Proposed Synthetic Pathway

A logical synthetic pathway is the hydrolysis of ethyl 2-methyl-5-oxohexanoate. This precursor can be synthesized through various established methods, such as the acetoacetic ester synthesis or variations thereof.

[Click to download full resolution via product page](#)

A plausible synthetic route to **2-Methyl-5-oxohexanoic acid**.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-oxohexanoate

This protocol is a general procedure for the hydrolysis of a β -keto ester to its corresponding carboxylic acid and can be adapted for the synthesis of **2-Methyl-5-oxohexanoic acid** from its ethyl ester.

Materials:

- Ethyl 2-methyl-5-oxohexanoate
- Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
- Ethanol or Methanol
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Rotary evaporator

Procedure:

Base-Catalyzed Hydrolysis (Saponification)

- Dissolve ethyl 2-methyl-5-oxohexanoate in ethanol in a round-bottom flask.
- Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
- Add water to the residue and wash with diethyl ether to remove any unreacted ester.
- Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield **2-Methyl-5-oxohexanoic acid**.

Acid-Catalyzed Hydrolysis

- Dissolve ethyl 2-methyl-5-oxohexanoate in a mixture of ethanol and water in a round-bottom flask.
- Add a catalytic amount of concentrated hydrochloric acid or sulfuric acid.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure to yield **2-Methyl-5-oxohexanoic acid**.

Spectroscopic Data

While detailed spectra are often behind paywalls, links to ¹H NMR, ¹³C NMR, and mass spectrometry data for **2-Methyl-5-oxohexanoic acid** are available in public databases such as PubChem and SpectraBase.^[1] The expected spectral features are summarized in Table 2.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the methyl protons at C2 and C6, the methine proton at C2, and the methylene protons at C3 and C4. The carboxylic acid proton will appear as a broad singlet.
¹³ C NMR	Resonances for the two methyl carbons, two methylene carbons, the methine carbon, the ketone carbonyl carbon, and the carboxylic acid carbonyl carbon.
Mass Spec (EI)	A molecular ion peak (M ⁺) at m/z 144, along with characteristic fragmentation patterns including the loss of a methyl group (M-15) and a carboxyl group (M-45).

Table 2: Expected Spectroscopic Data for **2-Methyl-5-oxohexanoic acid**.

Biological Activity and Signaling Pathways


Currently, there is a significant lack of published research on the biological activity of **2-Methyl-5-oxohexanoic acid**. No studies were identified that investigate its effects on cellular signaling, enzyme activity, or overall metabolic pathways. However, based on its structural similarity to other short-chain fatty acids (SCFAs) and keto acids, we can speculate on its potential biological roles.

SCFAs are known to be important energy sources and signaling molecules.^[6] They can influence a variety of cellular processes, including gene expression, inflammation, and cell

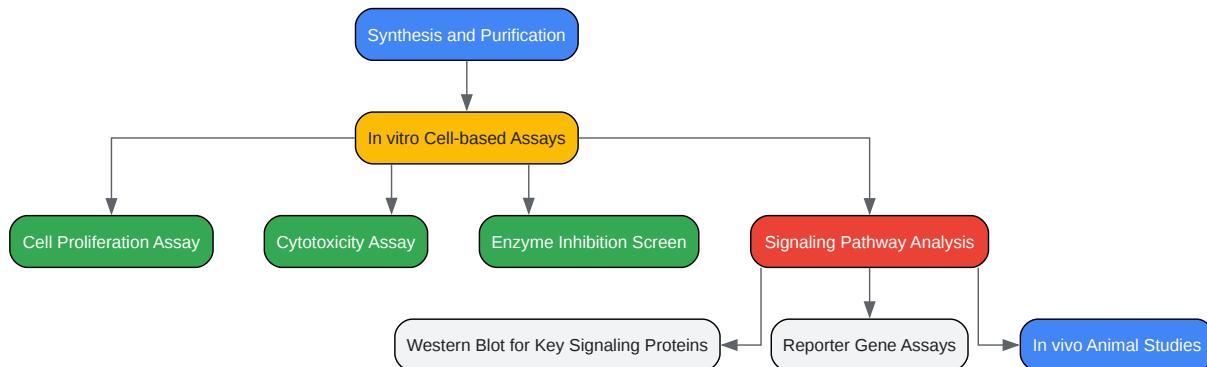
proliferation.^[7] Keto acids are intermediates in the metabolism of amino acids and fatty acids.

Potential Metabolic Involvement

Given its structure, **2-Methyl-5-oxohexanoic acid** could potentially be a metabolite in fatty acid or amino acid metabolism. A hypothetical metabolic pathway could involve its formation from the oxidation of a corresponding branched-chain amino acid or fatty acid.

[Click to download full resolution via product page](#)

A hypothetical metabolic pathway involving **2-Methyl-5-oxohexanoic acid**.


Future Research Directions

The absence of biological data on **2-Methyl-5-oxohexanoic acid** presents a clear opportunity for future research. Key areas of investigation could include:

- Metabolomic studies: To determine if **2-Methyl-5-oxohexanoic acid** is an endogenous metabolite in various biological systems.
- Enzyme inhibition assays: To screen for potential inhibitory effects on enzymes involved in metabolic pathways.
- Cell signaling studies: To investigate its effects on known signaling pathways, such as those regulated by G-protein coupled receptors that are known to be activated by SCFAs.
- Cell proliferation and toxicity assays: To assess its impact on cell viability and growth in various cell lines.

Experimental Workflow for Investigating Biological Activity

A general workflow for initiating the biological characterization of **2-Methyl-5-oxohexanoic acid** is proposed below.

[Click to download full resolution via product page](#)

A proposed experimental workflow for biological characterization.

Conclusion

2-Methyl-5-oxohexanoic acid is a readily synthesizable small molecule with potential for further chemical derivatization. While its chemical and physical properties are documented, a significant knowledge gap exists regarding its biological activity. Based on the known roles of structurally similar short-chain fatty acids and keto acids, it is plausible that this compound could play a role in cellular metabolism and signaling. The lack of existing biological data highlights a clear need for further research to elucidate the potential physiological and pharmacological relevance of **2-Methyl-5-oxohexanoic acid**. The proposed synthetic route and experimental workflows in this guide provide a solid foundation for initiating such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-5-oxohexanoic acid | C7H12O3 | CID 440620 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aklectures.com [aklectures.com]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation -
PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-5-oxohexanoic Acid: A Technical Review].
BenchChem, [2025]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b15278161#2-methyl-5-oxohexanoic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com